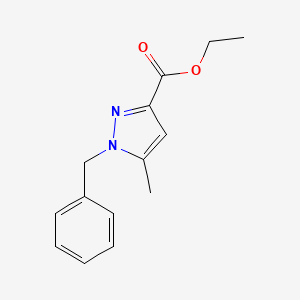

ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)16(15-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWMMSUYSUVJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373084 | |

| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-81-7 | |

| Record name | Ethyl 5-methyl-1-(phenylmethyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17607-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific target of this guide, this compound, is a functionalized pyrazole ester, a versatile building block for the synthesis of more complex pharmaceutical intermediates. Its structure combines the stable pyrazole aromatic ring with strategically placed substituents that allow for further chemical modification.

This document provides a comprehensive, field-proven guide for the synthesis of this target molecule. We will delve into the underlying chemical principles, explore alternative synthetic strategies, and provide detailed, step-by-step protocols designed for reproducibility in a research and development setting. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the entire synthetic process.

Part 1: Foundational Chemistry - The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2][3] This powerful transformation involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][4] The reaction proceeds with high efficiency, driven by the formation of the thermodynamically stable aromatic pyrazole ring.[1]

For our target molecule, the key 1,3-dicarbonyl precursor is ethyl 2,4-dioxopentanoate (also known as ethyl acetopyruvate).[5] This molecule contains the necessary carbon framework to yield the desired 5-methyl and 3-carboxylate substitution pattern on the final pyrazole ring.

Synthesis of the Key Precursor: Ethyl 2,4-dioxopentanoate

The synthesis of ethyl 2,4-dioxopentanoate is a classic example of a "crossed" Claisen condensation.[5] This reaction involves the base-mediated condensation of an enolizable ketone (acetone) with a non-enolizable ester (diethyl oxalate).[5]

The mechanism proceeds in three key stages:

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates acetone to form a nucleophilic enolate.

-

Nucleophilic Attack: The acetone enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the sodium salt of the final product. Subsequent acidification liberates the ethyl 2,4-dioxopentanoate.[5]

Caption: Reaction mechanism for the synthesis of Ethyl 2,4-dioxopentanoate.

Part 2: Strategic Approaches to the Target Molecule

With the key 1,3-dicarbonyl precursor in hand, two primary strategies can be employed to synthesize this compound.

-

Route A: Direct Cyclocondensation. This is the most atom-economical approach, involving a one-pot reaction between ethyl 2,4-dioxopentanoate and benzylhydrazine.

-

Route B: Stepwise Synthesis. This two-step route involves first synthesizing the N-unsubstituted pyrazole intermediate, ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by a selective N-alkylation (benzylation) step. This route can offer advantages in purification and may provide better overall yields by avoiding potential side reactions.

The choice between these routes depends on the scale of the reaction, the purity requirements of the final product, and the availability of starting materials.

Caption: Overview of the two primary synthetic routes to the target molecule.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of the target compound and its key intermediates.

Protocol 1: Synthesis of Ethyl 2,4-dioxopentanoate

This protocol is adapted from established Claisen condensation procedures.[5]

-

Preparation of Sodium Ethoxide: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (70 mL). Carefully add freshly cut sodium metal (4.6 g, 0.2 mol) in small portions under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation Reaction: Cool the resulting sodium ethoxide solution in an ice-salt bath. Prepare a mixture of dry diethyl oxalate (29.2 g, 0.2 mol) and dry acetone (11.6 g, 0.2 mol). Add this mixture dropwise to the stirred sodium ethoxide solution, maintaining the internal temperature below 5 °C.

-

Isolation of the Sodium Salt: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The resulting yellow precipitate of the sodium salt of ethyl 2,4-dioxopentanoate is collected by suction filtration and washed with a small amount of cold absolute ethanol.

-

Acidification and Extraction: Dissolve the collected sodium salt in 200 mL of ice-cold water. Slowly acidify the solution to pH 2-3 with dilute sulfuric acid while stirring vigorously in an ice bath. The liberated ethyl 2,4-dioxopentanoate will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield ethyl 2,4-dioxopentanoate as a clear yellow liquid.[5][6]

| Property[6][7] | Value |

| CAS Number | 615-79-2 |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Appearance | Clear yellow liquid |

| Boiling Point | 101-103 °C at 12 mmHg |

| Density | ~1.12 g/mL |

Table 1: Physicochemical Properties of Ethyl 2,4-dioxopentanoate.

Protocol 2: Stepwise Synthesis (Route B)

This procedure is based on the general synthesis of pyrazole esters from β-ketoesters.[8][9]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL). Cool the solution to 0 °C in an ice bath.

-

Hydrazine Addition: Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Pour the reaction mixture into water (50 mL) and add a saturated aqueous solution of NaHCO₃ (5 mL). Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. This white solid is often of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture.[8]

This protocol is adapted from standard N-alkylation procedures for pyrazoles.[10][11]

-

Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 5-methyl-1H-pyrazole-3-carboxylate (0.02 mol), anhydrous potassium carbonate (0.02 mol), and acetonitrile (100 mL).

-

Reagent Addition: Add benzyl chloride (0.024 mol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 10-12 hours, monitoring by TLC until the starting pyrazole is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the acetonitrile from the filtrate under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.[10][12]

| Parameter | Route A (Direct) | Route B (Stepwise) |

| Key Reagents | Ethyl 2,4-dioxopentanoate, Benzylhydrazine | Step 1: Hydrazine HydrateStep 2: Benzyl Chloride, K₂CO₃ |

| Solvent | Ethanol / Acetic Acid | Step 1: Ethanol / Acetic AcidStep 2: Acetonitrile |

| Temperature | Reflux | Step 1: 0 °C to RTStep 2: Reflux |

| Complexity | One Pot | Two Steps |

| Purification | Column Chromatography | Intermediate: RecrystallizationFinal: Column Chromatography |

Table 2: Comparison of Synthetic Route Parameters.

Conclusion

The is a robust and reproducible process, grounded in the foundational Knorr pyrazole synthesis. This guide has detailed two effective strategies: a direct, one-pot condensation and a more controlled, stepwise approach involving the isolation and subsequent N-alkylation of a pyrazole intermediate. The choice of method will depend on project-specific requirements such as scale, desired purity, and process control. Both routes rely on the initial, crucial synthesis of the ethyl 2,4-dioxopentanoate precursor via a Claisen condensation. By understanding the causality behind each step—from enolate formation to the final cyclization and benzylation—researchers can confidently and efficiently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health.

- An In-depth Technical Guide to Ethyl 2,4-dioxopentanoate: Discovery and History. (n.d.). BenchChem.

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). BenchChem.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.

- synthesis of pyrazoles. (2019, January 19). YouTube.

- Physicochemical properties of Ethyl 2,4-dioxopentanoate. (n.d.). BenchChem.

- Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC. (n.d.). National Institutes of Health.

- ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. (n.d.). Stenutz.

- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.

- Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (n.d.). ChemicalBook.

- ethyl 2,4-dioxopentanoate - 615-79-2, C7H10O4, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.

- Ethyl 2,4-dioxopentanoate. (n.d.). CymitQuimica.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April). ResearchGate.

- Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (n.d.). ResearchGate.

- Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. (n.d.). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate [stenutz.eu]

ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a functionalized pyrazole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs and bioactive molecules.[1][2] This document details the synthesis, physicochemical properties, spectral characteristics, reactivity profile, and potential applications of this specific compound, offering field-proven insights for its use in research and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents and agrochemicals.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[1] Marketed drugs containing the pyrazole core are used to treat a wide range of conditions, from inflammation and cancer to neurological disorders.[2][3] The title compound, this compound, combines this valuable core with key functional groups—an ethyl ester and an N-benzyl group—that serve as handles for further chemical modification and influence its overall biological activity profile.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the pyrazole ring followed by N-alkylation. This approach ensures high regioselectivity.

Step 1: Synthesis of the Precursor, Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The pyrazole core is constructed via a classical Knorr-type condensation reaction. Ethyl 2,4-dioxovalerate is reacted with hydrazine hydrate in an alcoholic solvent. The reaction proceeds smoothly at low to ambient temperatures to yield the precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate [4]

-

Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol (approx. 10 volumes), add hydrazine monohydrate (1.1-1.2 equivalents) dropwise at 0 °C with stirring.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Pour the residue into water and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white to off-white solid. The product is often of sufficient purity for the next step without further purification.[4]

Step 2: N-Benzylation

The final product is obtained by the N-alkylation of the precursor with benzyl chloride. The pyrazole nitrogen is deprotonated by a mild base, forming a nucleophilic anion that subsequently displaces the chloride from benzyl chloride. The choice of base and solvent is critical for achieving high yield and preventing side reactions.

Experimental Protocol: Synthesis of this compound [5][6]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetonitrile (approx. 15-20 volumes). Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to the suspension.

-

Addition of Alkylating Agent: Add benzyl chloride (1.1-1.2 equivalents) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 5-10 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

Caption: Synthesis workflow for the target compound.

Physicochemical and Structural Properties

Understanding the core physical and structural properties is essential for handling, formulation, and computational modeling.

Summary of Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [7] |

| Molecular Weight | 244.29 g/mol | [7] |

| Appearance | White to off-white solid or oil | Inferred |

| Melting Point | 37 °C | [7] |

| Boiling Point | Not experimentally determined. Estimated >300 °C. | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Sparingly soluble in water. | Inferred |

| SMILES | CCOC(=O)c1cc(C)n(Cc2ccccc2)n1 | [7] |

| InChIKey | SKWMMSUYSUVJKJ-UHFFFAOYSA-N | [7] |

Structural Analysis

While a crystal structure for the title compound is not publicly available, data from closely related analogs like ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate provides valuable insight.[8] The pyrazole ring is planar. The benzyl group is typically oriented nearly perpendicular to the pyrazole ring to minimize steric hindrance.[8] This spatial arrangement is crucial for its interaction with target proteins in drug design studies.

Spectral Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. As experimental data is not widely published, the following are predicted characteristics based on the known structure and data from its precursor and analogs.[5][9]

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 7.25-7.40 (m, 5H): Phenyl protons of the benzyl group.

-

δ 6.50 (s, 1H): Proton at the C4 position of the pyrazole ring.

-

δ 5.45 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

-

δ 2.30 (s, 3H): Methyl protons (-CH₃) at the C5 position of the pyrazole ring.

-

δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.

Predicted ¹³C NMR (100 MHz, CDCl₃)

-

δ 162.5: Ester carbonyl carbon (C=O).

-

δ 149.0: C5 of the pyrazole ring.

-

δ 140.0: C3 of the pyrazole ring.

-

δ 136.0: Quaternary carbon of the phenyl ring.

-

δ 129.0, 128.5, 127.8: Phenyl ring carbons.

-

δ 108.0: C4 of the pyrazole ring.

-

δ 61.0: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ 53.0: Methylene carbon of the benzyl group (-CH₂-Ph).

-

δ 14.5: Methyl carbon of the ethyl ester (-OCH₂CH₃).

-

δ 12.0: Methyl carbon at C5 (-CH₃).

Predicted Infrared (IR) Spectroscopy

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2980 cm⁻¹: Aliphatic C-H stretch.

-

~1720 cm⁻¹: Strong C=O stretch (ester).

-

~1550-1600 cm⁻¹: C=N and C=C stretches of the pyrazole and phenyl rings.

-

~1250 cm⁻¹: C-O stretch (ester).

Predicted Mass Spectrometry (EI-MS)

-

m/z 244: Molecular ion [M]⁺.

-

m/z 199: Loss of the ethoxy group [-OCH₂CH₃].

-

m/z 91: Tropylium ion [C₇H₇]⁺, characteristic of a benzyl group (base peak).

Reactivity Profile

The chemical reactivity is dictated by its key functional groups: the pyrazole ring, the ethyl ester, and the benzyl group.

Caption: Key reactive sites and potential transformations.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid. This acid is a common intermediate for creating amide libraries in drug discovery.[10]

-

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (1-benzyl-5-methyl-1H-pyrazol-3-yl)methanol.

-

Ring Reactivity: The C4 position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation, if not already substituted.[8]

-

N-Debenzylation: The benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation, to regenerate the NH-pyrazole.

Potential Applications in Research and Drug Development

While specific biological data for this compound is limited, its structural motifs suggest high potential in several therapeutic areas based on the activities of analogous pyrazoles.

-

Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of enzymes like cyclooxygenase (COX), making them effective anti-inflammatory agents.[3]

-

Anticancer Therapeutics: The pyrazole scaffold is present in various kinase inhibitors used in oncology.[3] The functional groups on the title compound allow for its incorporation into libraries targeting these enzymes.

-

Antimicrobial and Antifungal Agents: Functionalized pyrazoles have shown promising activity against a range of bacterial and fungal pathogens.[9] The ester can be converted to amides or other functional groups to modulate this activity.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, based on data for related pyrazole derivatives, the following precautions should be observed.[11]

-

General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide serves as a foundational resource for researchers working with or considering the use of this compound. By synthesizing established data with expert-driven predictions, it aims to facilitate its effective application in the advancement of chemical and pharmaceutical sciences.

References

- CymitQuimica. (2024). Safety Data Sheet for 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(1), 134.

- Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Fisher Scientific. (2025). Safety Data Sheet for pyrazole-1-carboxamidine monohydrochloride.

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 22(10), 1541.

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2095-2126.

- Özer, İ., Bahadir, Ö., Önal, Z., & Saripinar, E. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(12), 5367-5371.

-

Stenutz, R. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

- Li, Y. Q., Jia, B. X., Xiao, Y. L., & Guo, F. G. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468.

- Alegaon, S. G., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 76, 444-454.

- Li, Y. Q., Jia, B. X., Xiao, Y. L., & Guo, F. G. (2011). Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468.

- Rai, N. S., & Kalluraya, B. (2007). Synthesis and characterization of some new pyrazole derivatives. Journal of the Indian Chemical Society, 84(6), 576-579.

- Han, Z., Zheng, H. L., & Tian, X. L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o511.

- Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.

-

PubChem. (n.d.). Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrazole - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

A Technical Guide to the Structural Elucidation of Ethyl 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylate

Abstract

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, a representative heterocyclic compound of interest in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the analytical workflow. We will explore how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy functions as a self-validating system. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular architecture. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Molecular Overview and Synthetic Strategy

Before any analysis begins, understanding the target molecule's proposed structure and its synthetic origin is crucial. This context informs our analytical strategy, helping us anticipate characteristic signals and potential impurities.

This compound (Molecular Formula: C₁₄H₁₆N₂O₂) is a disubstituted pyrazole. The core is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a benzyl group at the N1 position, a methyl group at the C5 position, and an ethyl carboxylate group at the C3 position.

A common and efficient synthesis involves the N-alkylation of a pyrazole precursor.[1] In this case, ethyl 5-methyl-1H-pyrazole-3-carboxylate is treated with benzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.[1][2]

Caption: Plausible synthetic route via N-alkylation.

Mass Spectrometry (MS): The Molecular Blueprint

Causality: The first step in any structural elucidation is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, which is the foundational piece of evidence upon which all other data is built. Low-resolution MS, while less precise, reveals key fragmentation patterns that offer initial clues about the molecule's substructures.

Expected Results: For C₁₄H₁₆N₂O₂, the exact mass is 244.1212 g/mol . The fragmentation pattern in Electron Ionization (EI) or Electrospray Ionization (ESI) would likely involve characteristic losses of stable fragments. The bond between the pyrazole ring and the benzylic methylene is prone to cleavage, as is the ester group.

| m/z (Predicted) | Fragment Identity | Reason for Cleavage |

| 244.12 | [M]⁺ | Molecular Ion |

| 199.09 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 171.09 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

| 91.05 | [C₇H₇]⁺ | Cleavage of the benzyl group, forming a stable tropylium ion. |

| 153.07 | [M - C₇H₇]⁺ | Loss of the benzyl group from the molecular ion. |

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Calibrate the ESI-TOF or Orbitrap mass spectrometer using a known standard. Set the instrument to positive ion mode.

-

Injection: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Determine the m/z of the molecular ion peak and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₄H₁₆N₂O₂.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[3] By passing infrared radiation through the sample, we can detect the vibrational frequencies of different bonds, which act as molecular fingerprints. This allows us to quickly confirm that the key components of our proposed structure, such as the ester carbonyl, are present.

Expected Results: The IR spectrum will provide clear evidence for the ester and the aromatic systems.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group Assignment |

| ~3100-3000 | C-H Stretch | Aromatic C-H (Benzyl and Pyrazole) |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (Ethyl, Methyl, Benzyl CH₂) |

| ~1720 | C=O Stretch | Ester Carbonyl (Strong, Sharp Peak) |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring (Benzyl) |

| ~1550 | C=N/C=C Stretch | Pyrazole Ring System |

| ~1250 | C-O Stretch | Ester C-O Bond |

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption peaks, comparing them to standard functional group correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Causality: While MS gives the formula and IR identifies functional groups, NMR spectroscopy maps the carbon-hydrogen framework, revealing atom-to-atom connectivity.[4][5] It is the most powerful tool for unambiguous structure determination in solution. The chemical environment of each proton and carbon atom generates a unique signal, and interactions between neighboring nuclei (spin-spin coupling) reveal proximity.

The proton NMR spectrum allows us to count the number of distinct proton environments, determine their relative numbers (integration), and deduce their neighboring protons (multiplicity).

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | -O-CH₂-CH₃ | ~1.35 | Triplet (t) | 3H | Coupled to the two 'b' protons (n+1 rule). |

| b | -O-CH₂-CH₃ | ~4.30 | Quartet (q) | 2H | Coupled to the three 'a' protons. Deshielded by the adjacent oxygen. |

| c | Pyrazole-CH₃ | ~2.40 | Singlet (s) | 3H | No adjacent protons. Attached to the aromatic pyrazole ring. |

| d | Pyrazole-H | ~6.50 | Singlet (s) | 1H | No adjacent protons on the pyrazole ring. |

| e | N-CH₂-Ph | ~5.50 | Singlet (s) | 2H | No adjacent protons. Deshielded by the nitrogen and the benzyl ring. |

| f | Benzyl-H (Ar-H) | ~7.20-7.40 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. |

The ¹³C NMR spectrum shows a signal for each unique carbon environment, providing a carbon count and information about their electronic environment (e.g., sp², sp³, carbonyl).

| Assignment | Predicted δ (ppm) | Rationale |

| Ester C=O | ~162 | Typical chemical shift for an ester carbonyl carbon. |

| Pyrazole C3, C5 | ~148, ~140 | sp² carbons in a heteroaromatic ring, deshielded by nitrogen atoms. |

| Benzyl C (ipso) | ~136 | Quaternary carbon of the benzene ring attached to the CH₂ group. |

| Benzyl C (ortho, meta, para) | ~129, ~128, ~127 | Aromatic sp² carbons of the benzyl group. |

| Pyrazole C4 | ~110 | sp² carbon in the pyrazole ring. |

| N-CH₂-Ph | ~52 | sp³ carbon deshielded by the adjacent nitrogen atom. |

| -O-CH₂-CH₃ | ~61 | sp³ carbon deshielded by the adjacent oxygen atom. |

| Pyrazole-CH₃ | ~14 | Aliphatic sp³ carbon. |

| -O-CH₂-CH₃ | ~14 | Aliphatic sp³ carbon. |

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

-

¹³C Acquisition: Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence like PENDANT or DEPT to aid in distinguishing CH, CH₂, and CH₃ groups.

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H signals.

The Integrated Approach: A Self-Validating Workflow

The power of this multi-technique approach lies in its self-validation. No single technique provides the complete picture, but together, they build an irrefutable case for the structure.

-

Foundation (MS): HRMS confirms the elemental formula is C₁₄H₁₆N₂O₂.

-

Functional Groups (IR): IR spectroscopy confirms the presence of an ester C=O (~1720 cm⁻¹), aromatic rings (~1600, 3050 cm⁻¹), and aliphatic C-H bonds (~2980 cm⁻¹).

-

Framework Assembly (NMR):

-

¹H NMR shows all the expected pieces: an ethyl group (triplet/quartet), a benzyl group (5H multiplet and 2H singlet), a pyrazole methyl (singlet), and a lone pyrazole proton (singlet). The integrations (3:2:3:1:2:5) perfectly match the 16 protons in the formula.

-

¹³C NMR confirms the carbon count (11 distinct signals, accounting for symmetry in the benzyl ring) and the types of carbon (ester carbonyl, aromatic, aliphatic), consistent with the proposed structure.

-

-

Confirmation: The fragmentation pattern from MS (loss of benzyl and ethyl ester groups) is perfectly explained by the structure determined by NMR. Each piece of data corroborates the others.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the expected functional groups, and multinuclear NMR spectroscopy provides the definitive atomic connectivity. This integrated, self-validating workflow represents the gold standard in chemical analysis, ensuring the highest degree of confidence for researchers in drug discovery and materials science.

References

-

Han, Z., Zheng, H., & Tian, X. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3349. [Link]

-

ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has... ResearchGate. Retrieved January 17, 2026, from [Link]

-

Tighadouini, S., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 25(23), 5576. [Link]

-

Yogi, B., et al. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-amino-5-bromobenzoyl)pyridine

A Note on Chemical Identity: This guide focuses on the synthesis and properties of 2-(2-amino-5-bromobenzoyl)pyridine , a compound correctly identified by CAS Number 1563-56-0 . While the initial topic referenced CAS 50920-45-1, literature and chemical databases overwhelmingly associate the name and structure with CAS 1563-56-0. This document proceeds with the validated information for this pivotal pharmaceutical intermediate.

Introduction

2-(2-amino-5-bromobenzoyl)pyridine, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a chemical compound of significant interest within the pharmaceutical industry.[1][2] It serves as a crucial building block and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anxiolytic benzodiazepine, Bromazepam, and the short-acting intravenous anesthetic, Remimazolam.[1][3][4][5] The molecule's structure, which features a brominated aminobenzoyl group linked to a pyridine ring, imparts the specific reactivity required for the construction of these more complex therapeutic agents.[1][2]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing field-proven synthesis protocols, in-depth characterization methodologies, and critical safety considerations.

Chemical and Physical Properties

The compound typically presents as a yellow to brown solid and is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1563-56-0 | [1][6][7][8] |

| Molecular Formula | C₁₂H₉BrN₂O | [1][6][7][8] |

| Molecular Weight | 277.12 g/mol | [1][2][6][8] |

| IUPAC Name | (2-amino-5-bromophenyl)-pyridin-2-ylmethanone | [8][9] |

| Appearance | Yellow to brown solid | [1][2][5] |

| Melting Point | 98-100 °C | [1][2] |

| Boiling Point | 451 °C | [1] |

| Density | ~1.546 g/cm³ | [1] |

| InChI Key | KHVZPFKJBLTYCC-UHFFFAOYSA-N | [10] |

Synthesis Methodologies

The synthesis of 2-(2-amino-5-bromobenzoyl)pyridine is a critical process for pharmaceutical manufacturing. Several routes have been developed, each with distinct advantages and challenges regarding yield, safety, and scalability. Below are two prominent methods derived from the literature.

Method 1: Organolithium-Mediated Coupling

This is a widely cited and efficient method that involves the reaction of 2-bromopyridine with an organolithium reagent, followed by coupling with an aminobenzoic acid derivative.[1][6] The use of n-butyllithium (n-BuLi) facilitates the formation of a 2-pyridyllithium intermediate, a potent nucleophile that readily attacks the carbonyl group of the benzoic acid.

Causality and Experimental Rationale:

-

Organolithium Reagent: n-Butyllithium is a strong base that deprotonates the most acidic proton on 2-bromopyridine, which is adjacent to the nitrogen, or undergoes lithium-halogen exchange to form the 2-pyridyllithium species. This is performed at very low temperatures (-40 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[1][4][6]

-

Solvent System: Anhydrous solvents like ethyl ether and tetrahydrofuran (THF) are essential, as organolithium reagents react vigorously with water and protic solvents.[1][6]

-

Work-up: The reaction is quenched with an acid, followed by basification to precipitate the final product, which can then be purified by recrystallization.[11]

Experimental Protocol:

-

Under a nitrogen atmosphere, a 2.5 M solution of n-butyllithium in hexane (400 mL, 1000 mmol) is added to anhydrous ethyl ether (1 L) in a suitable reactor.[6]

-

A solution of 2-bromopyridine (173.93 g, 1101 mmol) is added slowly, maintaining the temperature at -40 °C. The mixture is stirred for 1 hour.[6]

-

A solution of 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in anhydrous THF (1 L) is then added dropwise to the reaction mixture.[6]

-

The reaction is allowed to warm slowly to 0 °C and stirred for an additional 2 hours.[6]

-

The reaction is quenched by pouring it into ice-cold 3N hydrochloric acid. The aqueous layer is separated.[11]

-

The aqueous extract is made alkaline with concentrated ammonia, causing the product to precipitate.[11]

-

The yellow crystalline solid is collected by filtration, washed with water, and dried under vacuum.[11]

-

Further purification is achieved by recrystallization from a suitable solvent like isopropanol.[11]

Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized 2-(2-amino-5-bromobenzoyl)pyridine is paramount. A multi-technique approach is employed for comprehensive characterization.

Summary of Analytical Data:

| Technique | Expected Results | Source(s) |

| HPLC | Used to monitor reaction completion and assess final product purity. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with an acid modifier is typical. | [12] |

| Mass Spectrometry (MS) | Expected molecular ion peaks corresponding to the isotopic pattern of bromine: [M]+ at m/z 276 and [M+2]+ at m/z 278. GC-MS and LC-MS data are available in spectral databases. | [7][8][13] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for N-H stretching (amine), C=O stretching (ketone), C-N stretching, and vibrations associated with the aromatic and pyridine rings. | [14][15] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra would provide definitive structural confirmation through chemical shifts, integration, and coupling patterns of the aromatic and pyridine protons and carbons. | |

| X-ray Crystallography | Provides unambiguous confirmation of the molecular structure and solid-state conformation. Crystal structure data for this compound is available (CCDC Number: 126513). | [8][16] |

Characterization Workflow: A typical workflow for validating a newly synthesized batch of the compound would proceed as follows:

-

Initial Purity Check: High-Performance Liquid Chromatography (HPLC) is used for a rapid assessment of purity and to identify the presence of any starting materials or byproducts.

-

Identity Confirmation: Mass Spectrometry (MS) confirms that the major component has the correct molecular weight and isotopic distribution for the target compound.

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, confirming the connectivity and overall structure.

-

Functional Group Analysis: Infrared (IR) spectroscopy verifies the presence of key functional groups (amine, ketone).

-

Definitive Structure Proof: For reference standards or in cases of ambiguity, single-crystal X-ray crystallography provides the absolute, three-dimensional structure.

Workflow Visualization:

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 5. 2-(2-Amino-5-bromobenzoyl)pyridine-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 6. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apicule.com [apicule.com]

- 10. benchchem.com [benchchem.com]

- 11. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines. - Google Patents [patents.google.com]

- 12. 2-(2-Amino-5-bromobenzoyl)pyridine | SIELC Technologies [sielc.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. chimia.ch [chimia.ch]

- 15. A facile solid phase synthesis of tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights for professionals in the field.

Compound Identification and Nomenclature

The subject of this guide is the pyrazole derivative with the systematic IUPAC name This compound .[1] This nomenclature precisely describes the molecular architecture: an ethyl ester at position 3 of the pyrazole ring, a benzyl group attached to one of the nitrogen atoms (position 1), and a methyl group at position 5.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| InChIKey | SKWMMSUYSUVJKJ-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)c1cc(C)n(Cc2ccccc2)n1 | [1] |

| CAS Number | Not definitively assigned in public databases |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Table 2: Known Physicochemical Properties

| Property | Value | Source |

| Melting Point | 37 °C | [1] |

| Appearance | White to off-white solid (predicted based on analogs) | [2] |

Further characterization of properties such as boiling point, solubility in various solvents, and pKa is recommended for any comprehensive research endeavor.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of its precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate. This precursor is commercially available and can be synthesized via the Knorr pyrazole synthesis.[2][3] The general strategy involves the reaction of the pyrazole with a benzylating agent in the presence of a base.

Synthetic Pathway

The N-benzylation of the pyrazole ring is a common and well-established transformation in organic synthesis. The reaction proceeds via the deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on the benzyl halide.

Caption: General workflow for the N-benzylation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for the N-benzylation of similar pyrazole esters and should be optimized for specific laboratory conditions.[4][5]

Materials:

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[6] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8]

Rationale for Interest

The structural motifs within this compound suggest several avenues for its potential as a lead compound or intermediate in drug discovery:

-

The Pyrazole Core: This heterocyclic ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[6]

-

The Benzyl Group: The introduction of a benzyl group can modulate the lipophilicity of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It can also provide additional binding interactions with biological targets.

-

The Ester Moiety: The ethyl ester can act as a prodrug, which may be hydrolyzed in vivo to the corresponding carboxylic acid, a common functional group in many drugs.

Caption: Potential pharmacological pathways for pyrazole derivatives.

Given the prevalence of pyrazole-containing compounds with anti-inflammatory activity, it is plausible that this compound could be investigated as a potential modulator of inflammatory pathways.[4] Further research into its biological targets and mechanisms of action is warranted.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For more detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds such as ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest that it may possess interesting biological activities. This guide provides a foundational understanding of this compound, intended to support researchers and drug development professionals in their future studies. Comprehensive characterization and biological evaluation are necessary to fully elucidate the therapeutic potential of this molecule.

References

- Han, Z., Zheng, H.-L., & Tian, X.-L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o511.

- Li, Y., Jia, J., & Ge, Y. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o468.

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Stenutz. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

- Guo, F.-G., & Li, Y.-F. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o466.

- Tang, Z., Ding, X.-L., Dong, W.-L., & Zhao, B.-X. (2007). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3473.

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27.

-

PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxic Activity of the Tested Compounds on Different Cell Lines. Retrieved from [Link]

- Kumar, V., & Sharma, P. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini reviews in medicinal chemistry, 15(9), 765–779.

- Castagnolo, D., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(11), 2533.

-

ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of pyrazoles: a review. Bioorganic & medicinal chemistry, 22(12), 3047–3068.

- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia pharmaceutica, 83(1), 27–39.

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate CID 77645. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Sci-Hub. (n.d.). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

-

SpringerLink. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meddocsonline.org [meddocsonline.org]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] A thorough understanding of the physicochemical characteristics of specific analogues, such as the title compound, is fundamental for researchers engaged in drug discovery, synthesis optimization, and formulation development. This document synthesizes known data with established analytical principles to serve as an essential resource for scientists and drug development professionals.

Molecular Structure and Identification

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The structural architecture features a benzyl group affixed to the N1 position, a methyl group at C5, and an ethyl carboxylate moiety at the C3 position. This specific arrangement of substituents dictates its electronic and steric properties, which in turn influence its reactivity and potential biological interactions.

Caption: Proposed two-step synthesis workflow.

Chemical Stability and Reactivity

-

Aromatic Core: The pyrazole ring is aromatic and thus relatively stable. It is generally resistant to mild oxidizing and reducing agents. [1]Electrophilic substitution, if forced, would likely occur at the C4 position.

-

Ester Hydrolysis: The most significant chemical reactivity stems from the ethyl ester functional group. It is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid. [3]This reaction is crucial for creating derivatives or for prodrug strategies where the ester is cleaved in vivo.

-

N-Benzyl Group: The bond between the pyrazole nitrogen and the benzylic carbon is generally stable. However, it can be cleaved under specific, often harsh, catalytic hydrogenolysis conditions.

Experimental Protocols for Characterization

To ensure scientific rigor, the properties of a newly synthesized batch must be verified. The following protocols are standard methodologies for this purpose.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity. [4][5]

Caption: Workflow for Melting Point Determination.

Causality: A pure compound typically has a sharp melting range (0.5-1.0 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which leads to a depressed and broadened melting range. [6]A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading. [4]

Solubility Assessment

This protocol establishes a qualitative solubility profile, which is essential for selecting appropriate solvents for reactions, purification, and formulation.

-

Preparation: Add approximately 10-20 mg of the compound to a small test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, ethyl acetate) to the tube.

-

Agitation: Vigorously shake or vortex the mixture for 30-60 seconds. [7]4. Observation: Observe if the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps, up to a total volume of 3 mL. [8]6. Classification:

-

Soluble: The compound dissolves completely in ≤ 3 mL of solvent.

-

Slightly Soluble: Some, but not all, of the compound dissolves.

-

Insoluble: No significant dissolution is observed.

-

-

Temperature Effect: For solvents where the compound is slightly soluble or insoluble, gently warm the mixture to observe if solubility increases with temperature, which is common for many solids. [9]

Spectroscopic Analysis (Sample Preparation)

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The sample must be fully dissolved to obtain high-resolution spectra. Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent. [10][11]* FTIR Spectroscopy: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Mass Spectrometry: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The solution can then be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., LC-MS). The choice of ionization technique (e.g., Electrospray Ionization - ESI) is critical for converting the molecule into gas-phase ions. [12]

Applications in Research and Drug Development

A comprehensive understanding of the physicochemical properties of this compound is invaluable.

-

Medicinal Chemistry: The data informs Structure-Activity Relationship (SAR) studies. For instance, the ester can be hydrolyzed to the carboxylic acid to explore different interactions with a biological target, or the benzyl group can be modified to alter lipophilicity and metabolic stability.

-

Process Chemistry: Knowledge of solubility and melting point is critical for developing efficient crystallization and purification protocols.

-

Pharmaceutical Development: Properties like solubility and stability are cornerstone parameters for designing a viable drug formulation with acceptable absorption, distribution, metabolism, and excretion (ADME) characteristics. Pyrazole-based compounds are investigated for a vast range of therapeutic areas, including anti-inflammatory, antimicrobial, and antitumor applications, making this class of molecules highly relevant. [1][13]

References

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

-

Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Bob-DanHart, R. U., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting point. Retrieved from [Link]

-

Yu, L., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The effect of temperature on solubility | Class experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

-

Li, Y. Q., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

MIT OpenCourseWare. (2010, February 4). Melting Point. YouTube. Retrieved from [Link]

-

Fustero, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

ACS Publications. (2026, January 16). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubMed. (n.d.). Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. (n.d.). (PDF) Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

ACS Publications. (2025, December 16). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 13. researchgate.net [researchgate.net]

ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Pyrazole derivatives form the core scaffold of numerous pharmaceuticals, and understanding the physicochemical properties, synthesis, and potential applications of specific analogues is crucial for the advancement of drug discovery and materials science.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the molecular characteristics of the title compound, provides a validated synthetic protocol with mechanistic insights, discusses methods for its characterization, and explores its relevance within the broader context of medicinal chemistry.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is attributed to its remarkable metabolic stability and its ability to serve as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[2] Consequently, pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties.[3][4][5]

The significance of this scaffold is underscored by its presence in a number of blockbuster drugs, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and several kinase inhibitors used in oncology like Ruxolitinib and Axitinib.[1] this compound serves as a key exemplar of this chemical class, incorporating the core pyrazole ring functionalized with substituents that allow for further chemical elaboration, making it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Physicochemical Properties and Molecular Identification

The fundamental identity and physical characteristics of a compound are the bedrock of all subsequent research. The molecular profile of this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [6] |

| Molecular Weight | 244.29 g/mol | [6] |

| Melting Point | 37 °C | [6] |

| SMILES | CCOC(=O)c1cc(C)n(Cc2ccccc2)n1 | [6] |

| InChIKey | SKWMMSUYSUVJKJ-UHFFFAOYSA-N | [6] |

Synthetic Strategies and Mechanistic Rationale

Overview of Pyrazole-3-carboxylate Synthesis

The construction of the pyrazole-3-carboxylate core can be achieved through several robust synthetic methodologies. A prevalent and highly effective strategy involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[7] For instance, the reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate is a direct route to the precursor ethyl 5-methyl-1H-pyrazole-3-carboxylate.[8] This approach is favored for its operational simplicity and the ready availability of starting materials. Alternative strategies include 1,3-dipolar cycloaddition reactions, which offer excellent control over regioselectivity.[7]

A Validated Protocol for N-Alkylation

The synthesis of the title compound is efficiently accomplished via the N-alkylation of the precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate. The protocol described below is adapted from established procedures for the N-benzylation of similar pyrazole systems.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

-

Benzyl chloride (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the suspension.

-

Add benzyl chloride (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

-

Remove the solvent (acetonitrile) from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Mechanistic Causality:

-

Base Selection: Potassium carbonate is a moderately strong, non-nucleophilic base. Its role is to deprotonate the "pyrrole-like" nitrogen of the pyrazole ring. This deprotonation generates the pyrazolate anion, a potent nucleophile.

-

Solvent Choice: Acetonitrile is a polar aprotic solvent. It effectively dissolves the organic reactants while being unable to participate in hydrogen bonding, which would otherwise solvate and deactivate the pyrazolate anion. This environment is ideal for promoting the Sₙ2 reaction between the pyrazolate nucleophile and the electrophilic benzyl chloride.

-

Reaction Pathway: The generated pyrazolate anion attacks the benzylic carbon of benzyl chloride, displacing the chloride leaving group and forming the new N-C bond, yielding the final product.

Spectroscopic Characterization and Structural Elucidation